Cas no 17989-89-8 (2,5-Diaminothiophene-3,4-dicarbonitrile)
2,5-Diaminothiophene-3,4-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,4-Thiophenedicarbonitrile,2,5-diamino-
- 2,5-DIAMINO-3,4-DICYANOTHIOPHENE
- 2,5-diamino-3,4-Thiophenedicarbonitrile
- 2,5-diaminothiophene-3,4-dicarbonitrile
- 2,4-dicyanothiophene
- 2,5-Diamino-3,4-dicyano-thiophen
- 2,5-diamino-3,4-dicyano-thiophene
- 2,5-Diamino-thiophen-3,4-dicarbonitril
- 2,5-diamino-thiophene-3,4-dicarbonitrile
- 2.5-Diamino-3.4-dicyan-thiophen
- 3, 2,5-diamino-
- BRN 0145523
- NSC409127
- TXCXJWUMYTXWMR-UHFFFAOYSA-N
- 17989-89-8
- GEO-00912
- FT-0610266
- DIAMINOTHIOPHENE-3,4-DICARBONITRILE
- A812499
- MS-20676
- 3,4-Thiophenedicarbonitrile, 2,5-diamino-
- NSC-409127
- W-200177
- UNII-D9WCL6JS3Z
- D9WCL6JS3Z
- AKOS003623585
- 5-18-12-00287 (Beilstein Handbook Reference)
- MFCD00512774
- NSC 409127
- CS-0328477
- SCHEMBL11064868
- DTXSID40170877
- 2,5-Diaminothiophene-3,4-dicarbonitrile
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- MDL: MFCD00512774
- Inchi: 1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2
- InChI Key: TXCXJWUMYTXWMR-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C(C#N)=C1N)N
Computed Properties
- Exact Mass: 164.01582
- Monoisotopic Mass: 164.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 128Ų
Experimental Properties
- Density: 1.53
- Boiling Point: 558.3°Cat760mmHg
- Flash Point: 291.5°C
- Refractive Index: 1.699
- PSA: 99.62
- LogP: 1.81826
2,5-Diaminothiophene-3,4-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D423408-50mg |
2,5-Diaminothiophene-3,4-dicarbonitrile |
17989-89-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D423408-100mg |
2,5-Diaminothiophene-3,4-dicarbonitrile |
17989-89-8 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D423408-500mg |
2,5-Diaminothiophene-3,4-dicarbonitrile |
17989-89-8 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Matrix Scientific | 199433-1g |
2,5-Diaminothiophene-3,4-dicarbonitrile, 95% |
17989-89-8 | 95% | 1g |
$205.00 | 2023-09-05 | |
| Matrix Scientific | 199433-5g |
2,5-Diaminothiophene-3,4-dicarbonitrile, 95% |
17989-89-8 | 95% | 5g |
$896.00 | 2023-09-05 | |
| Apollo Scientific | OR480775-1g |
2,5-Diaminothiophene-3,4-dicarbonitrile |
17989-89-8 | 95% | 1g |
£140.00 | 2025-02-20 | |
| Apollo Scientific | OR480775-5g |
2,5-Diaminothiophene-3,4-dicarbonitrile |
17989-89-8 | 95% | 5g |
£593.00 | 2025-02-20 | |
| abcr | AB530175-1 g |
2,5-Diamino-3,4-dicyanothiophene; . |
17989-89-8 | 1g |
€218.60 | 2023-02-17 | ||
| abcr | AB530175-5 g |
2,5-Diamino-3,4-dicyanothiophene; . |
17989-89-8 | 5g |
€796.70 | 2023-02-17 | ||
| abcr | AB530175-1g |
2,5-Diamino-3,4-dicyanothiophene; . |
17989-89-8 | 1g |
€86.10 | 2025-03-19 |
2,5-Diaminothiophene-3,4-dicarbonitrile Suppliers
2,5-Diaminothiophene-3,4-dicarbonitrile Related Literature
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Victor N. Nemykin,Anna E. Polshyna,Elena A. Makarova,Nagao Kobayashi,Evgeny A. Lukyanets Chem. Commun. 2012 48 3650
Additional information on 2,5-Diaminothiophene-3,4-dicarbonitrile
Professional Introduction to 2,5-Diaminothiophene-3,4-dicarbonitrile (CAS No. 17989-89-8)
2,5-Diaminothiophene-3,4-dicarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 17989-89-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives family, characterized by a sulfur-containing five-membered aromatic ring. The presence of both amino (-NH₂) and nitrile (-CN) functional groups on the thiophene core endows it with unique chemical reactivity and structural properties, making it a valuable intermediate in synthetic chemistry and a potential building block for advanced materials.
The structural configuration of 2,5-Diaminothiophene-3,4-dicarbonitrile places it in a privileged position for further functionalization. The electron-withdrawing nature of the nitrile groups enhances its participation in condensation reactions, while the amino groups provide sites for nucleophilic substitution or coordination with metal centers. Such characteristics are particularly relevant in the development of organic electronic materials, where thiophene-based compounds are widely employed due to their tunable electronic properties and thermal stability.
In recent years, research has highlighted the utility of 2,5-Diaminothiophene-3,4-dicarbonitrile in the synthesis of conductive polymers and organic semiconductors. For instance, its incorporation into polythiophene backbones has been shown to modulate charge transport properties, which is critical for applications in organic field-effect transistors (OFETs) and photovoltaic devices. The nitrile groups can serve as anchoring points for π-conjugation extension, while the amino groups allow for cross-linking or polymerization via condensation reactions with carbodiimides or other bifunctional coupling agents.
Moreover, the pharmaceutical relevance of 2,5-Diaminothiophene-3,4-dicarbonitrile has been explored in medicinal chemistry. Its scaffold mimics biologically active heterocycles found in natural products and drug candidates. Computational studies have demonstrated that derivatives of this compound exhibit potential inhibitory activity against certain enzymes implicated in inflammatory pathways. The dual functionality allows for selective modifications to optimize pharmacokinetic profiles and target specificity. Researchers have synthesized analogs featuring different substituents on the thiophene ring or appended side chains to evaluate their binding affinity and metabolic stability.
The synthesis of 2,5-Diaminothiophene-3,4-dicarbonitrile typically involves multi-step organic transformations starting from commercially available precursors such as 2-aminothiophene-3-carboxylic acid or 2-aminothiophene-4-carboxylic acid. A common route involves cyanation reactions followed by diazotization and subsequent reduction to introduce the second amino group. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible. Green chemistry principles have also been applied to minimize hazardous waste generation during its synthesis.
From an industrial perspective, 2,5-Diaminothiophene-3,4-dicarbonitrile represents a versatile intermediate with broad applicability. Its use extends beyond electronics and pharmaceuticals into agrochemicals and specialty chemicals. For example, it serves as a precursor for herbicides that target specific enzymatic pathways in weeds while maintaining crop safety. The ability to derivatize this compound into various functional forms ensures its continued relevance as demand grows for tailored chemical solutions.
The future directions of research on 2,5-Diaminothiophene-3,4-dicarbonitrile are likely to focus on expanding its utility in medicinal chemistry through structure-activity relationship (SAR) studies. By systematically varying substituents on the thiophene ring or introducing additional heteroatoms like oxygen or nitrogen into the core structure, novel bioactive molecules can be discovered. Additionally, exploring its role in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock new applications in gas storage or catalysis.
In conclusion,2,5-Diaminothiophene-3,4-dicarbonitrile (CAS No. 17989-89-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from advanced materials to drug discovery. As synthetic methodologies continue to evolve and computational tools become more sophisticated,2,5-Diaminothiophene-3,4-dicarbonitrile will undoubtedly remain at the forefront of innovation.
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